Dysidotronic acid

Phospholipase A2 inhibition human synovial enzyme IC50 comparison

Dysidotronic acid (CAS 281664-79-7) is a sesquiterpenoid natural product that features a rearranged drimane skeleton, originally discovered in the marine sponge Dysidea sp. from Vanuatu islands.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
Cat. No. B1245484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysidotronic acid
Synonymsdysidotronic acid
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1C2CCC=C(C2(CCC1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C
InChIInChI=1S/C21H30O5/c1-12-7-6-8-14-13(2)20(3,9-10-21(12,14)4)11-15(22)16-17(25-5)19(24)26-18(16)23/h7,13-14,19,24H,6,8-11H2,1-5H3/t13-,14+,19?,20-,21-/m1/s1
InChIKeyQKDLAKAAFFCMSG-YTHIKUODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dysidotronic Acid: A Selective Human Synovial PLA2 Inhibitor Sourced from the Marine Sponge Dysidea sp.


Dysidotronic acid (CAS 281664-79-7) is a sesquiterpenoid natural product that features a rearranged drimane skeleton, originally discovered in the marine sponge Dysidea sp. from Vanuatu islands [1]. It is recognized as a non‑complex manoalide analogue that lacks the pyranofuranone ring, yet it has demonstrated distinct inhibitory selectivity toward human synovial phospholipase A₂ (hs‑PLA2), thus representing a focused tool compound for inflammatory pathway research [1][2].

Why Dysidotronic Acid Cannot Be Automatically Substituted with Other Marine PLA2 Inhibitors


Marine PLA2 inhibitors are not functionally interchangeable. Manoalide, the classical reference, acts as a broad‑spectrum, irreversible inhibitor of snake, bee, and human PLA2 enzymes through covalent binding [1]. In contrast, dysidotronic acid displays marked selectivity for human synovial PLA2 and exerts cellular effects via transcriptional regulation rather than direct enzyme inactivation [1][2]. Even close structural relatives from the Dysidea sponge (e.g., dysidine, IC₅₀ 2.0 μM) differ in their leukocyte function modulation profiles, underscoring that even subtle structural variations produce divergent pharmacological fingerprints [3].

Dysidotronic Acid: Quantitative Evidence Differentiating It from Closest Analogs


Superior Inhibitory Potency Against Human Synovial PLA2: Dysidotronic Acid vs. Manoalide

Dysidotronic acid inhibits human synovial PLA2 with an IC₅₀ of 2.6 μM, which is lower than the IC₅₀ of 3.9 μM observed for the reference inhibitor manoalide when tested under comparable assay conditions [1][2]. This represents a 1.5‑fold potency advantage for dysidotronic acid against the therapeutically relevant human enzyme.

Phospholipase A2 inhibition human synovial enzyme IC50 comparison

Enhanced Enzyme Selectivity: Dysidotronic Acid Discriminates Human Synovial PLA2 Over Non‑Human Isoforms

Dysidotronic acid was evaluated against a panel of four PLA2 enzymes: human synovial, bee venom, Naja naja venom, and porcine pancreas [1]. While it robustly inhibits the human synovial enzyme (IC₅₀ 2.6 μM), its activity against the non‑human isoforms is substantially lower, producing a selectivity window that is qualitatively superior to that of manoalide. Manoalide, by contrast, potently inhibits snake and bee venom PLA2s (e.g., IC₅₀ 0.03–0.12 μM for bee venom) in addition to the human enzyme [2].

Enzyme selectivity PLA2 isoforms Naja naja venom porcine pancreas PLA2

Cellular Anti‑Inflammatory Multitarget Profile: Inhibition of NO, PGE₂, and TNF‑α in RAW 264.7 Macrophages

In LPS‑stimulated RAW 264.7 murine macrophages, dysidotronic acid suppresses three pivotal inflammatory mediators in a concentration‑dependent fashion: nitric oxide (NO, IC₅₀ 1.7 μM), prostaglandin E₂ (PGE₂, IC₅₀ 1.1 μM), and tumor necrosis factor‑α (TNF‑α, IC₅₀ 1.3 μM) [1][2]. Mechanistically, NO reduction results from down‑regulation of inducible nitric oxide synthase (iNOS) expression, whereas PGE₂ decrease involves inhibition of arachidonic acid bioavailability via sPLA2 blockade [1].

RAW 264.7 macrophages nitric oxide prostaglandin E2 TNF-alpha cellular inflammation model

Structural and Mechanistic Differentiation: Lacks the Pyranofuranone Ring Found in Manoalide

Dysidotronic acid is structurally simpler than manoalide: it is a drimane‑rearranged sesquiterpenoid that lacks the pyranofuranone ring and the reactive hemiacetal functionality responsible for manoalide's covalent, irreversible binding to PLA2 [1][2]. In intact RAW 264.7 cells, dysidotronic acid reduces NO production primarily through downregulation of iNOS protein expression rather than by direct inhibition of the iNOS enzyme [1]. This transcriptional mechanism contrasts with manoalide's direct enzyme inactivation mode.

Structural simplification manoalide analogue covalent inhibition iNOS downregulation

In Vivo Confirmation of Anti‑Inflammatory Activity in the Zymosan‑Induced Mouse Air Pouch Model

The anti‑inflammatory activity of dysidotronic acid was validated in vivo using the zymosan‑injected mouse air pouch model [1]. Administration of dysidotronic acid significantly inhibited the production of TNF‑α, IL‑1β, NO, PGE₂, and LTB₄ in the air pouch exudate, confirming that the cellular effects observed in RAW 264.7 macrophages translate to a whole‑animal inflammatory setting.

In vivo inflammation model mouse air pouch zymosan cytokine inhibition

Optimized Research and Industrial Scenarios for Dysidotronic Acid Utilization


Human‑Specific PLA2 Inhibitor Screening and Drug Discovery Workflows

Dysidotronic acid's selective inhibition of human synovial PLA2 (IC₅₀ 2.6 μM) over non‑human isoforms makes it an ideal positive control for high‑throughput screening campaigns that aim to identify human‑selective sPLA2 inhibitors [1]. Its structural simplicity relative to manoalide simplifies analogue design in medicinal chemistry programs focused on developing druggable PLA2 inhibitors.

Mechanistic Studies of Inflammation‑Associated iNOS and COX‑2 Pathways

Because dysidotronic acid suppresses NO production via iNOS expression downregulation (IC₅₀ 1.7 μM) and reduces PGE₂ through arachidonic acid bioavailability limitation (IC₅₀ 1.1 μM), it serves as a dual‑pathway probe for dissecting the transcriptional and substrate‑level regulation of inflammatory mediators in macrophage biology [1][2].

Preclinical In Vivo Inflammation Models Requiring sPLA2‑Dependent Endpoint Validation

Researchers performing zymosan‑induced mouse air pouch or similar acute inflammation models can employ dysidotronic acid as a reference compound to validate sPLA2‑dependent endpoints (TNF‑α, IL‑1β, NO, PGE₂, and LTB₄) and to benchmark novel anti‑inflammatory candidates against a compound with established in vivo activity [1].

Comparative Selectivity Profiling of Marine Natural Product PLA2 Inhibitor Libraries

Given the known differences in PLA2 isoform selectivity between dysidotronic acid, manoalide, and other marine metabolites (petrosaspongiolide M, dysidine), dysidotronic acid is a critical component of any screening library designed to map the structure–selectivity relationships of sesquiterpenoid PLA2 inhibitors [1][2].

Quote Request

Request a Quote for Dysidotronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.